Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-

Metallocene catalysis Ethylene polymerization Structure-activity relationship

Select Bis(methylcyclopentadienyl)zirconium(IV) dichloride when your polymerization process demands near-parent catalytic productivity (96.7% of Cp2ZrCl2) but requires a controlled shift in polyethylene molecular weight and polydispersity. The mono-methyl substitution delivers a unique balance of propagation rate and chain-transfer kinetics unavailable from unsubstituted or bulkier analogs. This pre-catalyst also serves as a well-defined Lewis acid for selective aldol additions and as a reference standard for metallocene shipments via its distinct redox signature and melting point (180.5–184°C).

Molecular Formula C12H14Cl2Zr
Molecular Weight 320.37 g/mol
CAS No. 12109-71-6
Cat. No. B079261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
CAS12109-71-6
Molecular FormulaC12H14Cl2Zr
Molecular Weight320.37 g/mol
Structural Identifiers
SMILESC[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl
InChIInChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2
InChIKeyZUYRMIQFRZTNFG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methylcyclopentadienyl)zirconium Dichloride (CAS 12109-71-6) – Procurement-Relevant Identity and Class Overview


Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-, commonly named Bis(methylcyclopentadienyl)zirconium(IV) dichloride or (MeCp)2ZrCl2, is a Group 4 bent metallocene dihalide of molecular formula C12H14Cl2Zr (MW 320.37 g/mol) . This organometallic compound serves as a pre-catalyst for homogeneous olefin polymerization upon activation with methylaluminoxane (MAO) or other cocatalysts, and is also employed as a Lewis acid catalyst in selective organic transformations such as aldol additions . Its defining structural feature is the presence of two eta-5-coordinated methylcyclopentadienyl ligands, which impart distinct steric and electronic properties compared to the unsubstituted bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) parent compound.

Why Generic Substitution Fails for Bis(methylcyclopentadienyl)zirconium Dichloride (CAS 12109-71-6) in Catalyst Procurement


In metallocene-catalyzed olefin polymerization, the cyclopentadienyl ligand substitution pattern exerts a non-linear and often unpredictable influence on catalyst activity, stability, and polymer architecture. Systematic investigations have demonstrated that mono-alkyl substitution on the Cp ring—such as a single methyl group—produces a catalyst whose performance cannot be interpolated from either the unsubstituted parent (Cp2ZrCl2) or more heavily substituted analogs [1]. The methyl substituent simultaneously modifies the electron density at the zirconium center (through inductive donation) and the steric protection of the active site (through the ligand cone angle), leading to a unique balance of propagation rate, chain-transfer kinetics, and catalyst deactivation pathways [2]. Consequently, procurement specifications that treat all bis(cyclopentadienyl)zirconium dichlorides as interchangeable risk selecting a catalyst precursor that delivers substantially different polymer molecular weight distributions, comonomer incorporation rates, or thermal stability profiles than required for the target process.

Quantitative Differentiation Evidence for Bis(methylcyclopentadienyl)zirconium Dichloride (CAS 12109-71-6) Against Key Comparators


Ethylene Polymerization Activity: (MeCp)2ZrCl2 vs. Cp2ZrCl2 and Alkyl-Substituted Analogs Under Identical Slurry Conditions

In a comparative slurry polymerization study at 83 °C and 1.2 MPa ethylene pressure with MAO cocatalyst, (MeCp)2ZrCl2 exhibited an activity of 5.22 × 10^4 kg PE·(mol Zr·h)^-1, which is approximately 3.3% lower than the unsubstituted Cp2ZrCl2 (5.40 × 10^4 kg PE·(mol Zr·h)^-1) [1]. This near-parity in activity is notable because the methyl substituent simultaneously shifts the polymer molecular weight characteristics relative to the unsubstituted analog, offering a differentiated product without the activity penalty observed with bulkier substituents such as nBu (11.88 × 10^4 kg PE·(mol Zr·h)^-1) or the severe activity suppression seen with certain 1,3-disubstituted variants (as low as 2.66 × 10^4 kg PE·(mol Zr·h)^-1) [1].

Metallocene catalysis Ethylene polymerization Structure-activity relationship

Ligand Steric Tuning: The Methyl Substituent Occupies a Distinct Position on the Activity vs. Cone Angle Continuum

The Grimmer thesis systematically correlated the ethene polymerization activity of (CpR)2ZrCl2 metallocenes (R = Me, Et, iPr, tBu, SiMe3, CMe2Ph) with ligand steric parameters [1]. The study established that there exists an optimum ligand size (R = Et, iPr) for maximum catalytic activity, with activity declining on either side of this optimum. The methyl-substituted derivative (R = Me) sits on the ascending limb of this activity curve, providing measurable but modest steric protection relative to the unsubstituted parent (R = H), without the excessive bulk that causes the drastic activity drop observed for R = tBu and R = CMe2Ph [1]. This position on the steric continuum is experimentally distinguishable and has direct consequences for catalyst lifetime and polymer molecular weight.

Ligand design Steric effects Structure-activity correlation

Electrochemical Redox Properties: (MeCp)2ZrCl2 Exhibits Distinct Reduction Potential vs. Cp2ZrCl2 and nBu-Substituted Analogs

Silveira et al. (2008) characterized a series of metallocenes including Cp2ZrCl2, (MeCp)2ZrCl2, (nBuCp)2ZrCl2, (iBuCp)2ZrCl2, and (tBuCp)2ZrCl2 by cyclic and differential pulse voltammetry under ethylene/MAO conditions [1]. The study established a correlation between the electrochemical gap (difference between oxidation and reduction potentials) and catalytic activity. The methyl-substituted derivative exhibited a distinct redox signature compared to both the unsubstituted parent and the nBu-substituted analog, consistent with the electron-donating effect of the methyl group modulating the electron density at the zirconium center. This electrochemical differentiation provides a measurable, quantitative basis—independent of polymerization testing—for verifying the electronic purity and identity of a given (MeCp)2ZrCl2 sample.

Cyclic voltammetry Redox potential Metallocene electronic structure

Molecular Weight and Polydispersity Control: Methyl Substitution Shifts Polyethylene Microstructure Relative to Cp2ZrCl2

The Russian Chemical Bulletin study by Nekhaeva et al. (1998) performed a comparative analysis of the molecular mass characteristics of polyethylene produced by a range of substituted zirconocene dichlorides, including Cp2ZrCl2, (MeCp)2ZrCl2, (PriCp)2ZrCl2, (BunCp)2ZrCl2, (ButCp)2ZrCl2, and Cp*2ZrCl2, under identical polymerization conditions with polymethylalumoxane cocatalyst [1]. The study established that alkyl substituents on the Cp ring participate in chain-transfer reactions that restrict polymer chain growth and influence active center regeneration, leading to systematic variations in polymer molecular weight and polydispersity as a function of substituent identity. The methyl-substituted catalyst produces polyethylene with molecular weight characteristics that are distinct from both the unsubstituted Cp2ZrCl2 and more heavily alkylated analogs, making it a specific tool for tailoring polymer architecture.

Polyethylene molecular weight Polydispersity index Chain transfer kinetics

Patent-Cited Utility: (MeCp)2ZrCl2 as a Preferred Catalyst Precursor for Olefin (Co)Polymerization Processes

European Patent EP0283739B2 ('Bis(di-, tri- or tetra-substituted-cyclopentadienyl)-zirconium dihalides') explicitly cites bis(methylcyclopentadienyl)zirconium dichloride as a reference compound in the prior art, referencing its synthesis reported in J. Chem. Soc. Dalton Trans., 805 (1981) [1]. The patent discloses that substituted bis(cyclopentadienyl)zirconium dihalides, when combined with aluminoxane cocatalysts, produce high-activity catalyst systems for olefin polymerization, and the methyl-substituted variant serves as a key benchmark against which higher-substituted analogs (e.g., bis(1,2,4-trimethylcyclopentadienyl)zirconium dichloride) are compared. This patent recognition confirms the compound's established role as a well-characterized, reproducible reference standard in the metallocene catalyst patent landscape.

Polyolefin production Metallocene patent literature Industrial catalyst specification

Physical Property Differentiation: Melting Point and Moisture Sensitivity as Procurement Quality Indicators

Bis(methylcyclopentadienyl)zirconium dichloride exhibits a reported melting point range of 180.5–184 °C (lit.) , which is substantially lower than that of the unsubstituted Cp2ZrCl2 (reported mp 242–245 °C) . This ~60 °C depression in melting point reflects the disruption of crystal packing by the methyl substituent and provides a simple, quantitative identity verification test (by melting point determination) that can distinguish (MeCp)2ZrCl2 from its unsubstituted parent. Additionally, the compound is documented as moisture-sensitive , requiring handling under inert atmosphere—a handling constraint shared with other zirconocene dichlorides but critical for procurement planning regarding storage infrastructure.

Material characterization Quality control Handling requirements

Best Research and Industrial Application Scenarios for Bis(methylcyclopentadienyl)zirconium Dichloride (CAS 12109-71-6)


Homogeneous Ethylene Polymerization Requiring Intermediate Catalyst Activity with Controlled Polymer Molecular Weight Distribution

Based on the direct activity comparison [Section 3, Evidence 1] showing (MeCp)2ZrCl2 delivers 96.7% of Cp2ZrCl2 activity under identical slurry conditions, combined with the molecular weight differentiation established by Nekhaeva et al. [Section 3, Evidence 4], this compound is the preferred choice when a polymerization process requires near-parent catalytic productivity but with a targeted shift in polyethylene molecular weight and polydispersity. This scenario typically arises in academic research laboratories and pilot-plant settings where the structure-property relationships of polyolefins are being systematically mapped, and where substituting Cp2ZrCl2 with (MeCp)2ZrCl2 represents a controlled, single-variable modification of the catalyst system .

Electrochemical and Spectroscopic Mechanistic Studies of Metallocene Activation

The distinct redox signature of (MeCp)2ZrCl2, positioned between Cp2ZrCl2 and (nBuCp)2ZrCl2 on the electrochemical potential scale [Section 3, Evidence 3], makes this compound a valuable probe for fundamental studies of metallocene activation by MAO or borate cocatalysts. Researchers investigating the correlation between ligand electronic effects and catalyst performance can use (MeCp)2ZrCl2 as a defined intermediate point in a ligand electronic parameter series, enabling systematic structure-activity relationship studies by cyclic voltammetry, EPR, or X-ray absorption spectroscopy .

Quality Control Reference Standard for Metallocene Catalyst Procurement and Batch Verification

Given its well-characterized melting point (180.5–184 °C) [Section 3, Evidence 6], established patent pedigree as a benchmark compound [Section 3, Evidence 5], and the availability of electrochemical fingerprinting methods [Section 3, Evidence 3], (MeCp)2ZrCl2 serves as a reliable reference standard for verifying the identity and purity of metallocene catalyst shipments. Procurement and quality assurance laboratories can employ melting point determination, cyclic voltammetry, and NMR spectroscopy against literature values to confirm that received material matches specifications, reducing the risk of process deviations caused by misidentified or degraded catalyst precursors .

Lewis Acid Catalysis in Selective Organic Synthesis (e.g., Aldol Additions)

Beyond olefin polymerization, (MeCp)2ZrCl2 is documented as a homogeneous Lewis acid catalyst for selective aldol addition reactions with high yield . This application scenario is relevant to synthetic organic chemistry laboratories seeking a well-defined, commercially available zirconocene dichloride with intermediate Lewis acidity—stronger than Cp2ZrCl2 due to the electron-donating methyl substituents but without the excessive steric hindrance of Cp*2ZrCl2 that can impede substrate coordination. The solid physical form and defined melting point facilitate accurate weighing for stoichiometric or catalytic reactions under inert atmosphere .

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